8-BROMO-2-(2-METHYL-5-NITROPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
Overview
Description
8-Bromo-2-(2-methyl-5-nitrophenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine is a complex organic compound with a molecular formula of C19H15BrN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(2-methyl-5-nitrophenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine typically involves multi-step organic reactions. One common method includes the bromination of a naphthoxazine precursor followed by nitration and methylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, bromination might be carried out using bromine in the presence of a Lewis acid catalyst, while nitration could involve the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(2-methyl-5-nitrophenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, which can further react to form other derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine derivative. Substitution reactions could result in various substituted naphthoxazine compounds .
Scientific Research Applications
8-Bromo-2-(2-methyl-5-nitrophenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2-methyl-5-nitrophenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitrophenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine
- 8-Bromo-1H,2H,3H-naphtho[1,2-e][1,3]oxazine
- 2-(2-Methylphenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine
Uniqueness
8-Bromo-2-(2-methyl-5-nitrophenyl)-1H,2H,3H-naphtho[1,2-e][1,3]oxazine is unique due to the presence of both bromine and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
8-bromo-2-(2-methyl-5-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-12-2-5-15(22(23)24)9-18(12)21-10-17-16-6-4-14(20)8-13(16)3-7-19(17)25-11-21/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHFKHNGZDAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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